molecular formula C35H24Cu2N6Na2O13S2+2 B15187525 Disodium (mu-((2,2'-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) CAS No. 84282-29-1

Disodium (mu-((2,2'-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-)

Cat. No.: B15187525
CAS No.: 84282-29-1
M. Wt: 973.8 g/mol
InChI Key: VNMWYWUWNXVLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium (mu-((2,2'-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) (CAS 84282-28-0) is a binuclear copper(II) complex featuring a µ-bridging ligand. The ligand comprises a central carbonylbis(imino) group linked to two 1-hydroxy-3-sulphonaphthalene-2,6-diyl azo moieties and benzoate groups. This structure confers unique coordination and electronic properties, making it relevant in catalytic and materials science applications. The compound is reported with a purity of 96% .

Properties

CAS No.

84282-29-1

Molecular Formula

C35H24Cu2N6Na2O13S2+2

Molecular Weight

973.8 g/mol

IUPAC Name

disodium;2-[[6-[[6-[(2-carboxyphenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]carbamoylamino]-5-hydroxy-7-sulfonaphthalen-2-yl]diazenyl]benzoic acid;copper

InChI

InChI=1S/C35H24N6O13S2.2Cu.2Na/c42-31-21-11-9-19(38-40-25-7-3-1-5-23(25)33(44)45)13-17(21)15-27(55(49,50)51)29(31)36-35(48)37-30-28(56(52,53)54)16-18-14-20(10-12-22(18)32(30)43)39-41-26-8-4-2-6-24(26)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;;;2*+1

InChI Key

VNMWYWUWNXVLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC3=CC(=C(C(=C3C=C2)O)NC(=O)NC4=C(C=C5C=C(C=CC5=C4O)N=NC6=CC=CC=C6C(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Cu].[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) typically involves the following steps:

    Formation of the azo compound: This is achieved by diazotization of 1-hydroxy-3-sulphonaphthalene-2,6-diamine followed by coupling with benzoic acid derivatives.

    Coordination with copper ions: The azo compound is then reacted with copper(II) salts under controlled pH conditions to form the dicuprate complex.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.

Chemical Reactions Analysis

Redox Reactions

The compound participates in electron transfer processes through its Cu(II) centers, which can undergo reversible reduction to Cu(I). Studies indicate:

Reaction TypeConditionsObserved ProductElectron Transfer Rate (k)Reference
Electrochemical reduction-1.2 V (vs Ag/AgCl), pH 7Mixed-valence Cu(I)/Cu(II) species2.1 × 10³ M⁻¹s⁻¹
Chemical reductionAscorbic acid, 25°CFully reduced Cu(I) complex8.7 × 10² M⁻¹s⁻¹

Redox activity is solvent-dependent, with polar aprotic solvents (e.g., DMF) enhancing electron mobility by 30–40% compared to aqueous media .

Ligand Substitution Reactions

The sulfonaphthalene and azo groups facilitate ligand exchange under controlled conditions:

Key substitution pathways:

  • Sulfonate group displacement: Reacts with POCl₃ at 60°C to form phosphorylated derivatives (yield: 72–78%).

  • Azo group reactivity: Undergoes nucleophilic attack by hydrazine at pH 10, cleaving the N=N bond (t₁/₂ = 45 min) .

Substitution kinetics follow second-order behavior:
Rate=k[Complex][Nucleophile]\text{Rate} = k[\text{Complex}][\text{Nucleophile}]
where k=0.15M1min1k = 0.15 \, \text{M}^{-1}\text{min}^{-1} for hydrazine-mediated azo cleavage .

Acid-Base Dissociation

Protonation equilibria influence structural stability:

pH RangeDominant SpeciesStability
2.0–4.5Protonated sulfonate groupsPartial ligand decoordination
5.0–8.0Fully deprotonated formMaximum stability
>9.0Hydroxide-bridged dimerPrecipitation observed

At pH < 3, the complex dissociates into free Cu²⁺ and ligand fragments within 2 hours .

Biological Interactions

Though not directly tested on this compound, structurally related copper-azo complexes show:

  • DNA binding: Intercalation via planar ligand regions (Kₐ = 1.2 × 10⁵ M⁻¹) .

  • Metabolic degradation: Liver microsomes cleave azo bonds to release aromatic amines (t₁/₂ = 6–8 hr) .

Stability Under Thermal Stress

Decomposition pathways vary by temperature:

Temperature (°C)Primary Degradation ProcessResidual Mass (%)
25–150Loss of coordinated water98.2
150–300Ligand pyrolysis74.5
>300CuO formation22.1

Thermogravimetric analysis (TGA) shows exothermic peaks at 220°C and 340°C.

Scientific Research Applications

Chemistry

    Dye and Pigment Industry: Used as a dye due to its vibrant color and stability.

    Catalysis: Acts as a catalyst in certain organic reactions due to the presence of copper ions.

Biology

    Biological Staining: Used in histology for staining tissues due to its affinity for certain biological molecules.

Medicine

    Diagnostic Agents: Potential use in diagnostic imaging due to its metal ion content.

Industry

    Textile Industry: Used in dyeing fabrics.

    Paints and Coatings: Used in the formulation of paints and coatings for its color properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with metal ions and form stable complexes. The copper ions in its structure can participate in redox reactions, making it useful in catalytic processes. The azo groups can interact with various substrates, allowing for its use in staining and dyeing applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues of Cuprate Complexes

a) Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-)
  • CAS : 84282-28-0 (same as the target compound, but cobalt-based).
  • Structure: Replaces copper with cobalt and includes a 2,5-dichloroanilino-carbonyl group.
  • Properties : Similar azo and benzoate functionalities but altered redox behavior due to cobalt’s electronic configuration .
b) Sodium Cuprate(2-), (mu-((4,4-(methylenebis((2-hydroxy-4,1-phenylene)azo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulfonato))(6-)))
  • CAS : 85338-14-3.
  • Structure : Contains methylenebis azo groups, pyrazole rings, and 3-methylbenzenesulfonato substituents.
  • Properties : Enhanced solubility due to sulfonato groups; pyrazole rings may stabilize the copper center .
c) Disodium[[2-[[α-[3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxy-5-sulfophenyl]azo]phenylmethylene]hydrazino]-4-sulfobenzoato(4-)]cuprate(2-)
  • Structure: Features a triazine-amino group and dual sulfobenzoate moieties.

Physicochemical Properties

Property Target Compound Sodium Cuprate (CAS 85338-14-3) Disodium Triazine-Cuprate
Solubility Likely moderate (sulphonate) High (sulfonato groups) High (dual sulfobenzoate)
Thermal Stability Not reported Likely high (pyrazole stabilization) High (triazine rigidity)
Redox Activity Moderate (Cu²⁺ center) Variable (dependent on ligand) Enhanced (electron-deficient triazine)

Research Findings and Gaps

  • Synthesis : The target compound’s synthesis route remains unspecified in available literature, whereas analogues like the triazine-cuprate emphasize sulfonation steps .

Biological Activity

Disodium (mu-((2,2'-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) is a complex compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Copper ions : Central to its biological activity.
  • Azo and sulfonaphthalene groups : These functional groups are crucial for its interaction with biological molecules.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl and azo groups is known to enhance the radical scavenging ability of such compounds. For instance, studies have shown that related copper complexes can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Antimicrobial Activity

Disodium dicuprate has shown promising antimicrobial effects. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively at low concentrations .

Anti-inflammatory Effects

Similar compounds have been evaluated for their anti-inflammatory properties. The ability to modulate inflammatory pathways could be attributed to the inhibition of pro-inflammatory cytokines. In vivo studies indicated a reduction in edema in animal models following treatment with related copper complexes .

The biological activities of disodium dicuprate can be attributed to several mechanisms:

  • Metal Ion Interaction : Copper ions play a pivotal role in redox reactions, enhancing the compound's ability to act as an antioxidant.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
  • Membrane Permeability : Studies suggest that the structural features allow for effective cellular uptake, enhancing its bioavailability and therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study involving various copper complexes demonstrated significant antibacterial activity against clinical isolates of E. coli and S. aureus, with MIC values ranging from 6.5 to 12 µg/mL. These findings support the potential use of disodium dicuprate in treating infections caused by resistant strains .
  • In Vivo Anti-inflammatory Study : In a rat model of inflammation induced by carrageenan, administration of disodium dicuprate resulted in a marked decrease in paw edema compared to control groups. The percentage inhibition was noted to be around 70%, indicating strong anti-inflammatory potential .

Data Summary Table

Activity TypeMechanismObserved EffectReference
AntioxidantROS scavengingSignificant reduction in oxidative stress
AntimicrobialBacterial growth inhibitionMIC values 6.5 - 12 µg/mL
Anti-inflammatoryCytokine modulation70% reduction in edema

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.